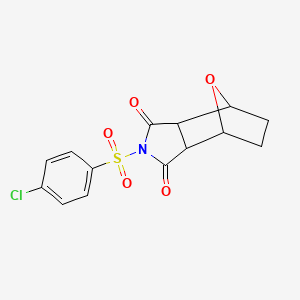
1-(Oxan-4-yl)aziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-4-yl)aziridine-2-carbonitrile is a chemical compound characterized by the presence of an oxane ring and an aziridine ring, along with a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-4-yl)aziridine-2-carbonitrile typically involves the reaction of oxane derivatives with aziridine and nitrile precursors. One common method includes the ring-opening reaction of aziridine with oxane derivatives under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-4-yl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitrile group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
Major products formed from these reactions include various amine derivatives, substituted nitriles, and oxidized products. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
1-(Oxan-4-yl)aziridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)aziridine-2-carbonitrile involves its interaction with nucleophiles, leading to ring-opening reactions and the formation of various products. The compound’s high reactivity is attributed to the strain in the aziridine ring, which makes it susceptible to nucleophilic attack . Molecular targets and pathways involved include interactions with thiol groups and other nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include aziridine-2-carboxylic acid derivatives and other aziridine-containing compounds . These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness
1-(Oxan-4-yl)aziridine-2-carbonitrile is unique due to the presence of both an oxane ring and an aziridine ring, along with a nitrile group.
Properties
CAS No. |
75985-15-8 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(oxan-4-yl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C8H12N2O/c9-5-8-6-10(8)7-1-3-11-4-2-7/h7-8H,1-4,6H2 |
InChI Key |
ALXSADFZRQZURD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2CC2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


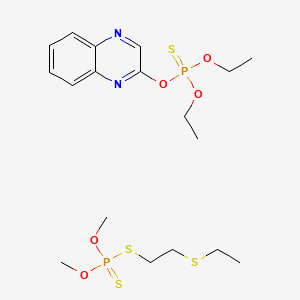
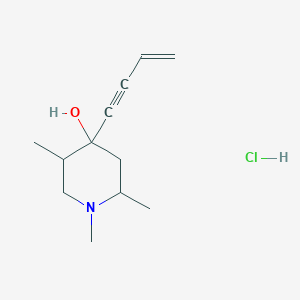

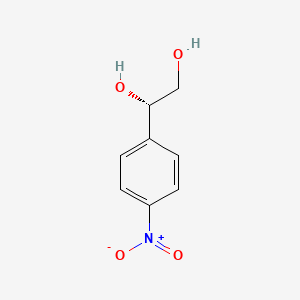

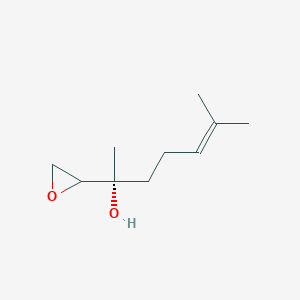
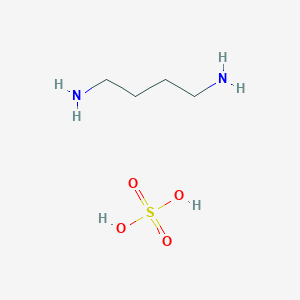
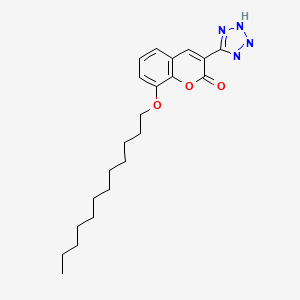

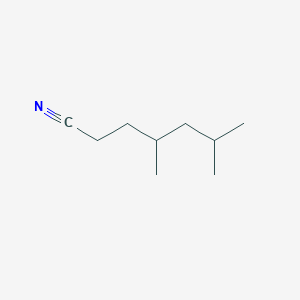

![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)
